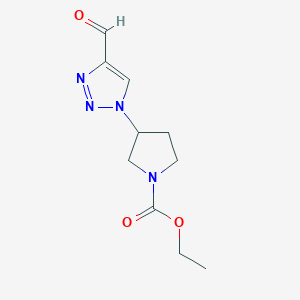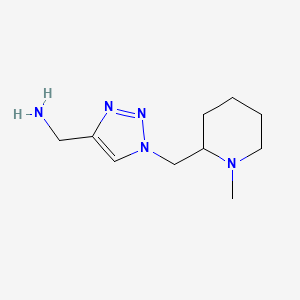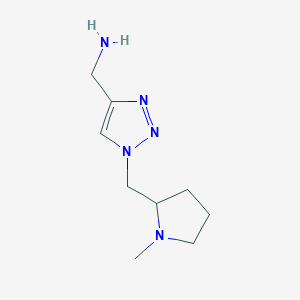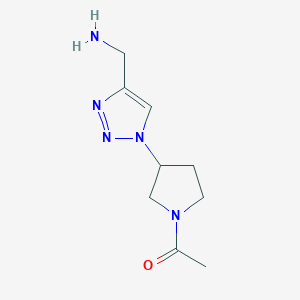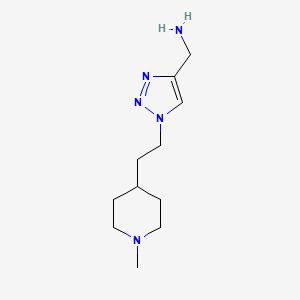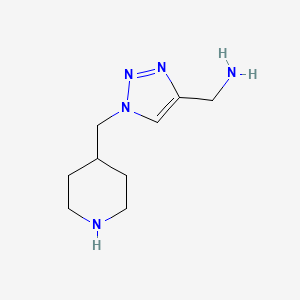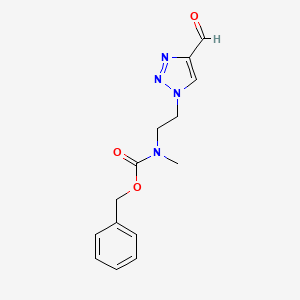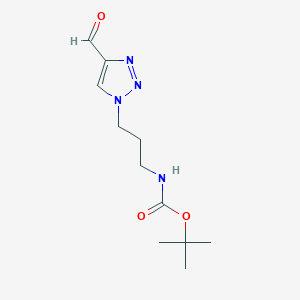
4-(azidomethyl)-1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole
Descripción general
Descripción
4-(Azidomethyl)-1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole (4-AMFEP) is a novel synthetic pyrazole molecule that has recently been developed for use in laboratory experiments and scientific research. It is a versatile compound with many potential applications due to its unique chemical structure and properties.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
Synthesis of Fluorinated Pyrazoles : Research has focused on developing efficient synthetic routes to fluorinated pyrazoles, which are valuable for their potential applications in agrochemicals and pharmaceuticals. For instance, the synthesis of 4-fluoromethylsydnones and their transformation into pyrazoles through cycloaddition reactions with alkynes showcases a method to access fluorinated pyrazoles with regioselective control (Foster et al., 2013).
Chemical Characterization and Reactivity : Studies on the synthesis of new 4-fluoroalkyl substituted N-phenylpyrazoles, highlighting the role of fluorination reactions in modifying the chemical structure and properties of pyrazoles, have been reported. This includes the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent, showcasing the adaptability of fluorinated pyrazoles for further chemical modifications (Bonacorso et al., 2015).
Heterocyclization to Form Fluorinated Pyrazoles : A methodology for preparing 4-fluoro-5-(perfluoroalkyl)pyrazoles from organofluorosilicon building blocks has been developed. This approach is general and applies to a variety of derivatives, indicating the versatility of fluorinated pyrazoles in chemical synthesis (Bouillon et al., 2001).
Potential Bioactive Properties
Nematocidal and Fungicidal Activities : Fluorine-containing pyrazole carboxamide derivatives have been evaluated for their bioactivity, showing promising nematocidal activity against M. incognita, albeit with weak fungicidal activity. This highlights the potential of fluorinated pyrazoles in agrochemical applications (Zhao et al., 2017).
Antimicrobial Activity : Various fluorinated pyrazolone derivatives have been synthesized and assessed for their antimicrobial activity, demonstrating the influence of fluorine substitution on bioactive properties. This research opens avenues for the development of new antimicrobial agents based on fluorinated pyrazole frameworks (Shelke et al., 2007).
Propiedades
IUPAC Name |
4-(azidomethyl)-1-(2-fluoroethyl)-3-(trifluoromethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F4N5/c8-1-2-16-4-5(3-13-15-12)6(14-16)7(9,10)11/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAVWKTLRDJABKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CCF)C(F)(F)F)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F4N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





